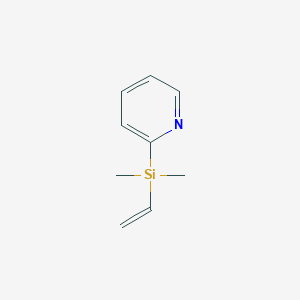

2-(Dimethylvinylsilyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-dimethyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVROIJEVLNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321155-39-9 | |

| Record name | 2-(Dimethylvinylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Catalytic Mechanism of 2-(Dimethylvinylsilyl)pyridine

Foreword: Unlocking Potency Through Mechanistic Understanding

In the landscape of modern synthetic chemistry, where precision and efficiency are paramount, the development of versatile building blocks is a cornerstone of innovation. 2-(Dimethylvinylsilyl)pyridine has emerged as a uniquely powerful reagent, participating in a range of catalytic transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science. Its true potential, however, is only accessible through a deep and functional understanding of its mechanism of action. This guide moves beyond mere procedural descriptions to illuminate the fundamental principles governing the reactivity of this compound. We will dissect the distinct roles of its pyridyl, silyl, and vinyl moieties, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage its full synthetic power.

Molecular Architecture and Physicochemical Profile

This compound is a bifunctional molecule, a characteristic that is central to its catalytic versatility. The structure features a pyridine ring, a Lewis-basic heterocycle, directly bonded to a dimethylvinylsilyl group. This arrangement creates a powerful interplay between a coordinating/directing element (the pyridine nitrogen) and a reactive functional handle (the vinylsilan).

| Property | Value | Reference(s) |

| CAS Number | 321155-39-9 | [1][2] |

| Molecular Formula | C₉H₁₃NSi | [1][2] |

| Molecular Weight | 163.29 g/mol | [1][2] |

| Boiling Point | 205.4 ± 13.0 °C | [1][2] |

| Density | 0.916 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.504 | [1][2] |

The pyridine nitrogen, with its available lone pair of electrons, can coordinate to transition metal centers, acting as a ligand or a directing group for C-H activation.[3][4] The vinyl group is an unsaturated moiety, primed for addition reactions like hydrosilylation, while the silicon-carbon bond is the key to its utility in cross-coupling chemistry, most notably the Hiyama coupling.[5][6][7]

Caption: Molecular structure of this compound.

Core Mechanism of Action in Catalysis

The catalytic utility of this compound is primarily demonstrated in two major classes of reactions: palladium-catalyzed cross-coupling and transition metal-catalyzed hydrosilylation. The operative mechanism is dictated by the choice of catalyst and reaction conditions, which selectively exploit different features of the molecule.

Mechanism in Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling is a powerful C-C bond-forming reaction between an organosilane and an organic halide.[6] For many organosilanes, this reaction requires a fluoride source to activate the silicon center. The 2-pyridyl group in this compound, however, offers a distinct mechanistic advantage.

The Catalytic Cycle:

The generally accepted mechanism for the Hiyama coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an organic halide (Ar-X) to form a Pd(II) complex.[8]

-

Activation and Transmetalation: This is the crucial step where this compound acts as the nucleophilic partner. The silicon-carbon bond must be cleaved to transfer the vinyl group to the palladium center. This is typically the rate-determining step and involves two key substeps:

-

Activation: A fluoride source (e.g., TBAF) or a base attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[5][7] This labilizes the C-Si bond, making it sufficiently nucleophilic for the next step.

-

Transmetalation: The activated silicate transfers its vinyl group to the [Ar-Pd(II)-X] complex, displacing the halide and forming an [Ar-Pd(II)-Vinyl] intermediate. The pyridine nitrogen can play a crucial role here by coordinating to the palladium center, pre-organizing the complex for efficient transfer and potentially stabilizing the transition state.

-

-

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-Vinyl) from the Pd(II) center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Causality Behind Experimental Choices:

-

Choice of Activator: While many Hiyama couplings require strong fluoride activators like TBAF, the presence of the 2-pyridyl group can, in some systems, allow for fluoride-free conditions using a base like NaOH.[8] This is because the intramolecular coordination of the pyridine nitrogen to silicon can sufficiently polarize the C-Si bond. However, for general applicability and high yields, a fluoride or base activator is standard practice.[10]

-

Solvent and Ligand: The choice of solvent (e.g., dioxane, THF) and phosphine ligands on the palladium catalyst is critical for stabilizing the catalytic species, particularly the Pd(0) state, and for promoting the oxidative addition and reductive elimination steps.

Mechanism in Transition Metal-Catalyzed Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a C-C multiple bond. While this compound is the product of alkyne hydrosilylation with dimethyl(2-pyridyl)silane, its vinyl group can also participate as a substrate. The key mechanistic insight comes from studying the reactivity of its precursor, dimethyl(2-pyridyl)silane (2-PyMe₂SiH).[2]

The mechanism of hydrosilylation is highly dependent on the metal catalyst. The two most relevant pathways are the Chalk-Harrod and the modified Chalk-Harrod mechanisms.[2]

The Role of the 2-Pyridyl Group:

Studies comparing the hydrosilylation of alkenes using 2-PyMe₂SiH with its 3-pyridyl, 4-pyridyl, and phenyl analogues reveal a dramatic rate acceleration when the nitrogen is in the 2-position, particularly with rhodium catalysts.[2] This strongly implicates the direct involvement of the pyridine nitrogen in the catalytic cycle.

Proposed Mechanism (Modified Chalk-Harrod):

-

Oxidative Addition: The hydrosilane (R₃Si-H) adds to the metal center (e.g., Rh(I)), forming a metal-hydrido-silyl complex (e.g., Rh(III)-H(SiR₃)).

-

Coordination and Insertion: The alkene (or alkyne) substrate coordinates to the metal center. In a key difference from the standard Chalk-Harrod mechanism, the alkene then inserts into the Metal-Hydride bond, not the Metal-Silyl bond. This forms a metal-alkyl complex.

-

Reductive Elimination: The silyl group and the newly formed alkyl group are eliminated from the metal center, forming the C-Si bond of the product and regenerating the active catalyst.

The exceptional reactivity of 2-PyMe₂SiH is attributed to the intramolecular coordination of the pyridine nitrogen to the metal center throughout the cycle. This coordination stabilizes key intermediates and transition states, dramatically lowering the activation energy for the reaction.

Caption: Experimental workflow for a typical hydrosilylation reaction.

Experimental Protocol: A Self-Validating System

The following protocol for a palladium-catalyzed Hiyama cross-coupling provides a framework for practical application. Each step is designed to ensure reproducibility and validate the reaction's success.

Reaction: Palladium-Catalyzed Hiyama Coupling of this compound with 4-Iodoanisole.

Materials:

-

This compound (1.0 mmol, 163 mg)

-

4-Iodoanisole (1.2 mmol, 281 mg)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Tricyclohexylphosphine (PCy₃, 0.04 mmol, 11.2 mg)

-

Tetrabutylammonium Fluoride (TBAF), 1M solution in THF (1.5 mmol, 1.5 mL)

-

Anhydrous Dioxane (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation (Validation: Inert Atmosphere): A 25 mL Schlenk flask is flame-dried under vacuum and backfilled with nitrogen three times. This ensures the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

-

Catalyst Pre-formation (Validation: Catalyst Activity): To the flask, add Pd(OAc)₂ (4.5 mg) and PCy₃ (11.2 mg). Add anhydrous dioxane (2 mL) and stir for 15 minutes at room temperature. The formation of the active Pd(0) complex is often accompanied by a color change.

-

Reagent Addition (Validation: Stoichiometry): To the catalyst mixture, add 4-iodoanisole (281 mg) and this compound (163 mg). This is followed by the addition of the remaining dioxane (3 mL).

-

Initiation (Validation: Activation Step): Slowly add the 1M TBAF solution in THF (1.5 mL) via syringe. The TBAF is crucial for activating the C-Si bond; its absence would result in no reaction.[7][10]

-

Reaction Execution (Validation: Thermal Control): The flask is equipped with a reflux condenser and heated to 100 °C in an oil bath. The reaction is stirred vigorously for 12-24 hours.

-

Monitoring (Validation: Endpoint Determination): The reaction progress is monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting materials.

-

Workup and Purification (Validation: Product Isolation): Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (20 mL), and washed with water (3 x 15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Characterization (Validation: Structural Confirmation): The final product, 4-methoxy-1-vinylbenzene, is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a testament to the power of bifunctional design in catalysis. The strategic placement of a Lewis-basic pyridine ring next to a reactive vinylsilyl group creates a reagent that is more than the sum of its parts. In Hiyama couplings, the pyridine moiety offers a potential handle for intramolecular activation and stabilization, while in hydrosilylation, it acts as a powerful accelerating group through catalyst coordination.

The insights provided in this guide serve as a foundation for further exploration. Future research will likely focus on leveraging the unique properties of this molecule in other catalytic domains, such as directed C-H functionalization, polymerization, and asymmetric catalysis. By understanding the core mechanisms that govern its reactivity, the scientific community can continue to build upon this versatile platform to design the next generation of efficient and selective synthetic methodologies.

References

-

Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601. [Link]

-

Hiyama, T. (1988). A new cross-coupling reaction of organosilicon compounds with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(23), 5549-5551. [Link]

-

Wikipedia contributors. (2023). Hiyama coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

Itami, K., Mitsudo, K., Nishino, A., & Yoshida, J. I. (2004). Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. The Journal of organic chemistry, 69(15), 5161–5164. [Link]

-

Dauth, A., & Oestreich, M. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(22), 11068-11085. [Link]

-

Gong, H. P., Quan, Z. J., & Wang, X. C. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(1-2), 148-154. [Link]

-

Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross‐Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]

-

Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of chemical research, 48(4), 1053–1064. [Link]

Sources

- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hiyama Coupling [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Silicon-Pyridine Interface: A Technical Guide to the Physical Properties of 2-Pyridyl Substituted Organosilanes

Abstract

The strategic incorporation of the 2-pyridyl moiety into organosilane frameworks imparts a unique confluence of properties, stemming from the interplay between the silicon center and the nitrogen atom of the pyridine ring. This guide offers an in-depth exploration of the core physical properties of 2-pyridyl substituted organosilanes, with a particular focus on 2-pyridyloxy derivatives. We will dissect their synthesis, delve into their intricate structural and coordination chemistry, and analyze their spectroscopic, thermal, and photophysical characteristics. This document is intended for researchers, medicinal chemists, and materials scientists, providing field-proven insights into how these properties can be harnessed for applications ranging from drug development to advanced materials.

Introduction: The Rationale for Pyridyl-Functionalization

Organosilanes, compounds featuring a carbon-silicon bond, are fundamental building blocks in modern chemistry due to their versatile reactivity and stability.[1] The substitution of organic moieties onto a central silicon atom allows for the fine-tuning of molecular properties. The introduction of a 2-pyridyl group is a particularly compelling strategy. The pyridine nitrogen atom, a Lewis base, can engage in an intramolecular dative interaction with the Lewis acidic silicon center. This interaction, often referred to as hypercoordination, profoundly influences the molecule's geometry, electronic structure, and reactivity, setting these compounds apart from conventional tetracoordinate organosilanes.[2]

This guide will illuminate these unique characteristics, providing a foundational understanding for professionals in drug discovery, where the "silicon switch" (replacing carbon with silicon) is a promising approach, and in materials science, where novel photophysical properties are highly sought.[3]

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of 2-pyridyl organosilanes are paramount. The most common synthetic pathways involve the reaction of halosilanes with 2-substituted pyridines.

Synthetic Pathways

A prevalent method for synthesizing 2-pyridyloxy silanes is the reaction of an organotrichlorosilane (e.g., MeSiCl₃) with 2-hydroxypyridine in the presence of a base like triethylamine to scavenge the HCl byproduct.[4] An alternative transsilylation route involves reacting a less volatile chlorosilane (e.g., SiCl₄) with a silylated precursor like 2-trimethylsiloxypyridine.[5]

The choice of pathway is dictated by the desired substitution pattern and the reactivity of the starting materials. The transsilylation approach, for instance, avoids the generation of amine hydrochlorides, which can sometimes complicate product purification.

Caption: Common synthetic routes to 2-pyridyloxy organosilanes.

The Decisive Role of Structural Analysis

Confirming the molecular structure is non-negotiable. Single-crystal X-ray diffraction is the gold standard, providing unequivocal proof of connectivity and detailed geometric parameters. For many 2-pyridyl organosilanes, this technique has revealed the fascinating world of silicon hypercoordination.

In compounds like MeSi(pyO)₃ and Si(pyO)₄, the silicon atom is essentially tetracoordinate in the solid state.[4] However, the pyridine nitrogen atoms "cap" the faces of the SiO₄ tetrahedron, with Si···N distances (typically 2.9-3.0 Å) that are shorter than the sum of the van der Waals radii, indicating a tangible, albeit weak, interaction.[4][5] In other structures, particularly those involving more electronegative substituents or interaction with transition metals, the silicon can become truly pentacoordinate or hexacoordinate.[4][5]

Core Physical Properties

The unique structural features of 2-pyridyl organosilanes directly translate into a distinct set of physical properties.

Structural & Coordination Chemistry: Beyond the Tetrahedron

The concept of hypercoordination is central to understanding these molecules. The intramolecular Si←N dative bond, even when weak, distorts the geometry from an ideal tetrahedron. For example, in PhSi(pyO)₃, this interaction leads to one significantly smaller O-Si-O bond angle (96.91°) and two wider angles (112.54° and 115.85°). This distortion is a direct physical manifestation of the through-space interaction between the silicon and nitrogen atoms.

Caption: Intramolecular Si-N interaction in a model RSi(O-py)₃ system.

Table 1: Selected Structural Data for 2-Pyridyloxy Silanes

| Compound | Si Coordination | Avg. Si-O (Å) | Avg. Si···N (Å) | Reference |

|---|---|---|---|---|

| MeSi(pyO)₃ | [4+3] Capped | 1.63 | ~3.0 | [4] |

| Si(pyO)₄ | [4+4] Capped | 1.62 | ~3.0 | [4] |

| PhSi(pyO)₃ | [4+3] Capped | 1.64 | ~3.0 | [6] |

| MeSi(µ-pyO)₃CuCl | Pentacoordinate | 1.66 | - |[4][5] |

Spectroscopic Signature: A Window into Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing the electronic environment of the silicon nucleus.

-

²⁹Si NMR: The chemical shift (δ) of ²⁹Si is highly sensitive to the coordination number and the electronegativity of the substituents.[7] For tetracoordinate 2-pyridyloxy silanes, the shifts are typically found in the expected upfield region. However, upon formation of a hypercoordinate species (e.g., through complexation with a metal), a significant upfield shift is observed. For example, the ²⁹Si NMR signal for the silicon in MeSi(µ-pyO)₃CuCl appears at -70.0 and -71.4 ppm in the solid state, a notable shift compared to the starting silane, reflecting the increased electron density and shielding at the silicon nucleus.[4][5]

-

¹³C NMR: The chemical shifts of the pyridine ring carbons, particularly C2 (adjacent to nitrogen) and C6, are responsive to coordinative changes at the nitrogen atom. Engagement of the nitrogen lone pair in a dative bond typically results in a downfield shift for C2 and an upfield shift for C6, providing secondary evidence of the Si-N interaction.

Table 2: Representative ²⁹Si NMR Chemical Shifts

| Compound / Complex | Solvent | ²⁹Si Chemical Shift (ppm) | Silicon Coordination | Reference |

|---|---|---|---|---|

| Me₂Si(pyO)₂ | CDCl₃ | 0.7 | Tetracoordinate | [2] |

| Me₂Si(pyS)₂ | CDCl₃ | 18.6 | Tetracoordinate | [2] |

| MeSi(pyO)₃ | CDCl₃ | -64.1 | Tetracoordinate | [4] |

| MeSi(pyO)₃CuCl (complex) | Solid State | -70.0, -71.4 | Pentacoordinate |[4][5] |

Thermal & Hydrolytic Stability

Thermal Stability: While comprehensive thermal analysis data for simple 2-pyridyl organosilanes is not widely published, studies on related aryl silanes suggest they possess higher thermal stability compared to their alkylsilane counterparts.[8] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this property.[9] TGA would reveal the onset temperature of decomposition, while DSC would identify phase transitions like melting or glass transitions.[6] It is generally observed that organosilanes have lower thermal stability than their direct carbon analogues.[8]

Hydrolytic Stability: The stability of organosilanes in the presence of water is a critical parameter, particularly for applications in biological systems or as surface modifiers. Silanes with hydrolyzable groups, such as alkoxy groups, undergo hydrolysis via an Sɴ2 mechanism to form silanols (Si-OH), which can then condense to form siloxanes (Si-O-Si).[10][11] For 2-pyridyloxy silanes, the Si-O-C bond is the potential site of hydrolysis. Evidence from elemental analysis of synthesized 2-pyridyloxy silanes suggests that they can be susceptible to hydrolysis during purification and handling, indicating that these compounds should be handled under anhydrous conditions.[5]

Photophysical Properties: A Source of Luminescence

The incorporation of aromatic and heteroaromatic chromophores like the pyridyl group into an organosilane scaffold can give rise to interesting photophysical properties. Related organosilicon compounds containing pyridyl moieties are known to be promising luminescent materials.[3][8]

Studies on silylated phenanthridine derivatives, which incorporate a pyridyl-fused ring system, show strong absorption bands in the 380-392 nm range and fluorescence emission between 412-429 nm.[3] Some of these compounds exhibit high fluorescence quantum yields, highlighting their potential as emitter materials in technologies like Organic Light-Emitting Diodes (OLEDs).[3] While specific data for simple 2-pyridyl organosilanes are sparse, the general principle holds that the pyridyl group acts as a chromophore whose electronic transitions can be modulated by the silicon center, offering a pathway to design new photoactive materials.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are designed to be self-validating, where the expected outcomes from spectroscopic analysis confirm the success of the synthesis.

Protocol: Synthesis of Me₂Si(pyO)₂

Objective: To synthesize Dimethylbis(2-pyridyloxy)silane.

Methodology:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Charging: Charge the flask with 2-hydroxypyridine (e.g., 10.0 g, 105 mmol) and anhydrous THF (100 mL). Begin stirring to dissolve.

-

Base Addition: Add triethylamine (e.g., 11.7 g, 115.5 mmol) to the solution.

-

Silane Addition: Cool the flask to 0 °C using an ice bath. Slowly add dichlorodimethylsilane (e.g., 6.45 g, 50 mmol) dissolved in anhydrous THF (20 mL) via the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Workup: Filter the reaction mixture to remove the precipitate. Wash the precipitate with THF. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Validation:

-

¹H NMR: Confirm the presence of methyl protons on silicon (singlet, ~0.6 ppm) and the characteristic signals of the 2-pyridyl group.

-

²⁹Si NMR: A single resonance around 0.7 ppm is expected, confirming a tetracoordinate silicon environment.[2]

-

Elemental Analysis: Should match the calculated values for C₁₂H₁₄N₂O₂Si.[2]

Protocol: Characterization by ²⁹Si NMR

Objective: To determine the coordination environment of the silicon atom.

Methodology:

-

Sample Preparation: Dissolve ~20-50 mg of the purified organosilane in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer. Tune the probe to the ²⁹Si frequency.

-

Acquisition: Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and potentially long relaxation times (T₁) of ²⁹Si, a sufficient number of scans and a relaxation delay (e.g., 5-10 seconds) are required. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Processing: Process the Free Induction Decay (FID) with an appropriate line broadening. Reference the spectrum to an external standard (e.g., TMS at 0 ppm).

Interpretation:

-

The chemical shift provides direct insight into the silicon's electronic environment. Compare the observed shift to literature values for tetracoordinate vs. hypercoordinate silicon compounds.[12] Upfield shifts (more negative ppm values) relative to analogous tetracoordinate silanes are indicative of higher coordination.[4]

Conclusion and Future Outlook

2-Pyridyl substituted organosilanes represent a class of molecules with rich and tunable physical properties. The intramolecular Si←N interaction is the defining feature that governs their unique structural, spectroscopic, and potentially electronic characteristics. The ability to modulate the coordination number at the silicon center opens avenues for designing novel catalysts, stimuli-responsive materials, and bioactive compounds. While foundational knowledge of their synthesis and structure is well-established, future research should focus on a more systematic investigation of their thermal and photophysical properties to unlock their full potential in materials science and drug development.

References

-

DSC & TGA Thermal Analysis. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

-

Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2018). (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Inorganics, 6(4), 119. [Link]

-

Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). (2006). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved February 4, 2026, from [Link]

-

Seidel, A., Weigel, M., Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2022). Molecular Structures of the Pyridine-2-olates PhE(pyO)3 (E = Si, Ge, Sn)—[4+3]. Molecules, 27(24), 8802. [Link]

-

Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. (2026). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2018). (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Semantic Scholar. Retrieved February 4, 2026, from [Link]

-

Bai, D.-R., & Wang, S. (2006). Comparative Study on Tetrahedral and Tripodal Luminescent Silane and Methane Compounds with a 2,2'-Dipyridylamino Group. Organometallics, 25(6), 1517–1524. [Link]

-

The calculation of 29 Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Weigand, S., & Sünkel, K. (2023). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Zeitschrift für anorganische und allgemeine Chemie, 649(21), e202300258. [Link]

-

Photoluminescence of pure silicon quantum dots embedded in an amorphous silica wire array. (n.d.). Journal of Materials Chemistry C. Retrieved February 4, 2026, from [Link]

-

29Si NMR chemical shifts of silane derivatives. (2002). ScienceDirect. Retrieved February 4, 2026, from [Link]

-

Lehtonen, O., & Sundholm, D. (2006). Bright luminescence from silane substituted and bridged silicon nanoclusters. Physical Chemistry Chemical Physics, 8(36), 4228–4232. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 4, 2026, from [Link]

-

Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Catalysts. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

-

Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

Photophysics of pyrene substituted oligosilanes. (n.d.). Institute of Physics. Retrieved February 4, 2026, from [Link]

-

Relative rates of hydrolysis of hydrolyzable groups of silanes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

-

(29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved February 4, 2026, from [Link]

-

The Method for Preparing Phenyl Silane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.. Retrieved February 4, 2026, from [Link]

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

-

Seidel, A., Weigel, M., Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2022). Molecular Structures of the Silicon Pyridine-2-(thi)olates Me3Si(pyX), Me2Si(pyX)2 and Ph2Si(pyX)2 (py = 2-Pyridyl, X = O, S), and Their Intra- and Intermolecular Ligand Exchange in Solution. Crystals, 12(8), 1054. [Link]

-

Facile synthesis of silicon quantum dots with photoluminescence in the near-ultraviolet to violet region via wet oxidation. (n.d.). Journal of Materials Chemistry C. Retrieved February 4, 2026, from [Link]

- Hydrolysis of silanes and surface treatment with the hydrolysis product. (2004). Google Patents.

-

Chemistry and Applications of Organosilanes – An Overview. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.. Retrieved February 4, 2026, from [Link]

-

Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry [mdpi.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 11. gelest.com [gelest.com]

- 12. pascal-man.com [pascal-man.com]

Storage and Handling of Silylpyridine Compounds: A Technical Guide

Executive Summary

Silylpyridine compounds (e.g., 2-, 3-, and 4-(trimethylsilyl)pyridine) serve as critical bioisosteres and synthetic building blocks in modern drug discovery. However, their utility is frequently compromised by their inherent instability. Unlike simple aryl silanes, the pyridine nitrogen renders the C–Si bond electronically labile, creating susceptibility to protodesilylation , hydrolysis , and oxidative degradation .

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of why these compounds degrade and how to engineer a storage environment that guarantees their integrity.

Chemical Stability Profile: The Causality of Degradation

To handle silylpyridines effectively, one must understand the electronic forces at play. The stability of the Carbon-Silicon (C–Si) bond is directly influenced by the position of the silyl group relative to the pyridine nitrogen.

Positional Reactivity (The 2/4 vs. 3 Rule)

The pyridine ring is electron-deficient. The nitrogen atom pulls electron density, creating partial positive charges at the 2- and 4-positions.

-

2- and 4-Silylpyridines: These are highly labile . The resulting carbanion (upon C–Si cleavage) is stabilized by resonance with the nitrogen atom. Consequently, these isomers are prone to nucleophilic attack by moisture (hydrolysis) or fluoride sources.

-

3-Silylpyridines: These behave more like phenylsilanes. The 3-position is not in direct conjugation with the nitrogen's electron-withdrawing effect, offering higher stability against moisture, though they remain sensitive to strong acids.

Degradation Pathways

The two primary enemies of silylpyridines are moisture (H₂O) and protons (H⁺) .

Diagram 1: Silylpyridine Degradation Mechanisms

This diagram visualizes the divergent pathways of degradation based on environmental exposure.

Caption: Mechanistic pathways showing susceptibility to both acid-catalyzed protodesilylation and base/nucleophile-mediated hydrolysis.

Storage Protocols

The following protocols are non-negotiable for maintaining >98% purity over extended periods.

Environmental Control[1]

-

Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) . Argon is preferred due to its higher density, which provides a better "blanket" over liquid samples.

-

Temperature:

-

Short-term (<1 month): 2–8°C (Standard Refrigerator).

-

Long-term (>1 month): -20°C (Freezer).

-

Note: Cold storage slows the kinetics of hydrolysis if the seal is imperfect.

-

-

Light: Store in amber vials. While not photo-explosive, light can catalyze radical oxidation processes in the presence of trace oxygen.

Container Specifications

Never store silylpyridines in standard unsealed glassware.

| Container Type | Suitability | Notes |

| Schlenk Flask | Ideal | Allows for vacuum/gas cycling; best for active use. |

| Sure/Seal™ Bottle | High | Commercial standard; use septum strictly with inert gas lines. |

| Scintillation Vial | Poor | Polyethylene liners are permeable to moisture over time. |

| Ground Glass Stopper | Moderate | Requires grease and Keck clips; prone to "freezing" if hydrolysis occurs (silicates form). |

Handling and Manipulation

Every transfer is a risk event. The goal is to break the "Chain of Moisture."

The "Dry" Workflow

-

Equilibration: Allow the cold container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

-

Syringe Transfer:

-

Use the Overpressure Method : Pressurize the source bottle with inert gas (via a balloon or line) before withdrawing liquid. This prevents vacuum formation that sucks in outside air.

-

Use oven-dried, nitrogen-flushed needles and glass syringes. Plastic syringes can leach plasticizers and are often lubricated with silicone oil, which interferes with NMR analysis.

-

-

Solvent Compatibility:

-

Do NOT use: Alcohols (MeOH, EtOH) or wet solvents. These cause immediate solvolysis.

-

Preferred Solvents: Anhydrous THF, DCM, or Toluene.

-

Diagram 2: Handling Decision Tree

A logic flow for researchers to determine the appropriate handling method based on application.

Caption: Decision matrix for selecting the appropriate handling rigor based on the downstream application.

Quality Control & Validation

Trust but verify. Before committing a silylpyridine to a high-value reaction, validate its integrity.

1H-NMR Validation

The trimethylsilyl (TMS) group provides a distinct diagnostic handle.

-

Intact Material: Sharp singlet near 0.30–0.40 ppm.

-

Degradation (Siloxane): Appearance of a new singlet slightly upfield or downfield (approx. 0.1 ppm shift) indicating hexamethyldisiloxane (hydrolysis byproduct).

-

Degradation (Desilylation): Loss of the TMS integral relative to the pyridine ring protons.

Purification

If degradation is detected (>5% siloxane):

-

Distillation: The only reliable purification method for liquid silylpyridines. Distill under reduced pressure.

-

Avoid Chromatography: Silica gel is slightly acidic and contains surface hydroxyls. It will catalyze protodesilylation of 2-silylpyridines during the column run. If chromatography is necessary, use neutralized alumina or treat silica with 1-2% triethylamine.

Safety & Toxicology

-

Flammability: 2-(Trimethylsilyl)pyridine has a flash point of ~52°C (Combustible). Ground all equipment.

-

Skin/Eye Contact: Irritant.[1][2][3] Silyl groups can react with moisture in the skin to produce silanols and HCl (if chlorosilane precursors are present) or simply act as organic irritants.

-

Waste Disposal: Quench slowly with isopropanol before disposal. Do not pour directly into aqueous waste streams to avoid heat generation and precipitation of silica gel clogs.

References

-

Loba Chemie. (2016).[4] Safety Data Sheet: 2,4,6-Trimethylpyridine. Retrieved from

-

TCI Chemicals. (2025).[2] Safety Data Sheet: 2-(Trimethylsilyl)pyridine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 2-(Trimethylsilyl)pyridine. Retrieved from

-

Organic Chemistry Portal. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Retrieved from

-

Royal Society of Chemistry. (2002). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

Sources

Methodological & Application

2-(Dimethylvinylsilyl)pyridine in palladium-catalyzed cross-coupling

Application Note: 2-(Dimethylvinylsilyl)pyridine in Palladium-Catalyzed Cross-Coupling

Part 1: Strategic Overview

The "Silicon Switch" in Cross-Coupling

This compound (2-DMVS-Py) represents a high-value evolution in the Hiyama coupling landscape. Unlike traditional silanes that require harsh activation or lack selectivity, 2-DMVS-Py integrates a "coordination switch" via the pyridine nitrogen.

For drug development professionals, this reagent solves a critical problem: Stability vs. Reactivity.

-

Stability: The reagent is air-stable and silica-gel compatible, unlike organoboronates (Suzuki) which can protodeboronate, or organostannanes (Stille) which are toxic.

-

Reactivity: The pyridine moiety acts as a latent activator. Under neutral conditions, it directs carbopalladation (Heck-type). Upon fluoride addition, it facilitates rapid transmetallation (Hiyama-type), transferring the vinyl group with high stereoretention.

This guide focuses on the Hiyama-type transfer of the vinyl group , enabling the synthesis of styrenes and dienes without tin contamination.

Part 2: Mechanistic Insight

The utility of 2-DMVS-Py lies in its dual-pathway capability, controlled entirely by the additive (Fluoride).[1]

-

The Neutral Pathway (Heck-Type): Without fluoride, the pyridine nitrogen coordinates to the Pd(II) center, directing the insertion of the alkene into the Pd-Ar bond. The silicon group is retained in the product.

-

The Anionic Pathway (Hiyama-Type): With fluoride (TBAF), the fluoride attacks the silicon center. The pyridine ring may facilitate the formation of a hypervalent silicate or stabilize the transition state, but the primary outcome is the cleavage of the C-Si bond and transfer of the vinyl group to Palladium.

Pathway Visualization

Figure 1: Chemodivergent pathways of 2-DMVS-Py. This protocol focuses on Pathway B (Bottom).

Part 3: Comparative Data

Why Switch to Pyridylsilanes?

| Feature | Stille Coupling (Sn) | Suzuki Coupling (B) | Hiyama (Traditional Si) | Hiyama (2-DMVS-Py) |

| Toxicity | High (Neurotoxic) | Low | Low | Low |

| Stability | Moderate | Variable (Protodeboronation) | High | Very High |

| Atom Economy | Poor (Sn waste) | Moderate | Good | Good |

| Activation | None needed | Base required | Fluoride (High Temp) | Fluoride (Room Temp) |

| Purification | Difficult (Sn residues) | Easy | Moderate | Easy (Silica stable) |

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the reagent in-house if commercial stock is unavailable.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv) or Mg turnings

-

Chloro(dimethyl)vinylsilane (1.2 equiv)

-

Anhydrous THF

Step-by-Step:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, dissolve 2-bromopyridine (15.8 g, 100 mmol) in anhydrous THF (100 mL).

-

Exchange: Cool to 0°C. Dropwise add iPrMgCl (55 mL, 110 mmol). Stir for 1 hour at 0°C to form 2-pyridylmagnesium chloride (exchange is faster and cleaner than direct Mg insertion).

-

Silylation: Cool the solution to -78°C. Add chloro(dimethyl)vinylsilane (14.5 g, 120 mmol) dropwise over 20 minutes.

-

Warm-up: Allow the mixture to warm to room temperature (RT) slowly overnight.

-

Workup: Quench with saturated aq. NH4Cl. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Distill under reduced pressure (approx. 80-85°C at 2 mmHg) to yield a colorless oil.

-

Yield Expectation: 85-92%.

-

Storage: Stable at RT indefinitely; store under inert atmosphere for best results.

-

Protocol B: General Cross-Coupling (Vinyl Transfer)

Scope: Coupling of Aryl Iodides with 2-DMVS-Py to form Styrenes.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

2-DMVS-Py (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2.5 mol%) + PPh3 (10 mol%) OR Pd2(dba)3 (2.5 mol%)

-

Activator: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (1.5 - 2.0 equiv)

-

Solvent: THF (anhydrous)

Workflow:

-

Catalyst Pre-complexation:

-

In a reaction vial, mix Pd(OAc)2 (5.6 mg, 0.025 mmol) and PPh3 (26 mg, 0.1 mmol) in THF (2 mL). Stir for 10 mins at RT until the solution turns yellow/orange (formation of active Pd(0) species).

-

-

Substrate Addition:

-

Add the Aryl Iodide (1.0 mmol) and 2-DMVS-Py (196 mg, 1.2 mmol) to the vial.

-

-

Activation:

-

Add TBAF solution (1.5 mL, 1.5 mmol) dropwise.

-

Note: The solution may darken immediately; this is normal.

-

-

Reaction:

-

Stir at 60°C for 2–6 hours.

-

Monitoring: Check via TLC or LCMS. The disappearance of Aryl Iodide is the endpoint.

-

-

Workup:

-

Purification:

-

Flash chromatography on silica gel.

-

Note: The byproduct is a volatile pyridyl-siloxane or fluorosilane, which is easily separated from the non-polar styrene product.

-

Part 5: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Incomplete Transmetallation | Increase TBAF to 2.0 equiv. Ensure THF is dry (water can hydrolyze the silane prematurely). |

| Homocoupling of Silane | Oxidative Dimerization | Degas solvents thoroughly. Oxygen promotes homocoupling of vinyl silanes. |

| Heck Product Observed | Insufficient Fluoride | Ensure TBAF quality. "Wet" TBAF is okay, but degraded TBAF (HF formation) is detrimental. |

| Protodesilylation | Acidic Conditions | Avoid acidic substrates. If the substrate has acidic protons (e.g., -OH), use 3.0 equiv TBAF or protect the group. |

References

-

Itami, K.; Nokami, T.; Yoshida, J. (2001).[1] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway." Journal of the American Chemical Society.[1][3]

-

Denmark, S. E.; Ober, M. H. (2004). "Organosilicon Reagents: Synthesis and Application in Palladium-Catalyzed Cross-Coupling Reactions." Aldrichimica Acta.

-

Nokami, T.; Tomida, Y.; Kamei, T.; Itami, K.; Yoshida, J. (2006).[4] "Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides." Organic Letters.

-

Kamei, T.; Itami, K.; Yoshida, J. (2006).[4] "Pyridylsilyl Group as a Multifunctional Handle for Diversity-Oriented Synthesis." Advanced Synthesis & Catalysis.

Sources

- 1. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. baranlab.org [baranlab.org]

- 4. Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Hiyama Coupling using 2-(Dimethylvinylsilyl)pyridine

[1]

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 2-(dimethylvinylsilyl)pyridine (2-PySiMe2Vinyl) as a vinyl-transfer reagent in Palladium-catalyzed cross-coupling reactions.

While traditional organosilicon reagents (Hiyama coupling) often suffer from low reactivity requiring harsh activation, and organoboron reagents (Suzuki coupling) can be unstable or difficult to purify, the 2-pyridylsilyl moiety offers a unique "switchable" platform.[1]

Why use this compound?

-

Dual-Mechanistic Access: Uniquely, this reagent can undergo carbometalation (Heck-type) or transmetallation (Hiyama-type) depending strictly on the additive used.[1]

-

Stability: Unlike chlorosilanes or trimethoxysilanes, the pyridylsilane is stable to moisture and silica gel chromatography, allowing for easy handling and storage.[1]

-

Atom Economy: It serves as a robust vinyl anion equivalent under fluoride activation, avoiding the toxicity of stannanes (Stille) and the instability of vinyl boronic acids.[1]

This guide focuses specifically on the Hiyama-type Transmetallation pathway, triggered by fluoride sources, to achieve selective cross-coupling with aryl halides.[1]

Mechanistic Insight: The "Pyridine Switch"

The core scientific value of this reagent lies in the coordination ability of the pyridine nitrogen.[1] Understanding this mechanism is critical for troubleshooting and optimization.

The Bifurcated Pathway

In the absence of fluoride, the pyridine nitrogen coordinates to the Palladium center, directing the alkene insertion (Heck pathway).[1] However, upon the addition of a fluoride source (TBAF), the reaction manifold switches completely.[1][2]

-

Fluoride Attack: Fluoride attacks the silicon center, forming a pentacoordinate silicate.[1]

-

Pyridine Displacement: The formation of the silicate weakens the C-Si bond.[1]

-

Transmetallation: The vinyl group transfers to the Aryl-Pd-X complex.[1] The pyridine ring does not transfer; it acts as a leaving group on the silicon.[1]

Diagram 1: Mechanistic Switch & Hiyama Cycle

Figure 1 illustrates the critical divergence point controlled by the presence of TBAF.

Caption: The "Pyridine Switch": Addition of TBAF forces the pentacoordinate silicate formation, driving the Hiyama transmetallation pathway over the Heck carbometalation.

Pre-requisite: Reagent Synthesis

As this compound is not always commercially available in bulk, it is easily synthesized from commodity chemicals.[1]

Synthesis Protocol:

Detailed Hiyama Coupling Protocol

This protocol is optimized for the coupling of Aryl Iodides and Aryl Bromides .[1][3]

Materials & Equipment[1]

-

Reagent: this compound (1.2 equiv).[1]

-

Substrate: Aryl Halide (1.0 equiv).[1]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%).[1]

-

Ligand: Triphenylphosphine [PPh₃] (8-20 mol%) (Note: Maintain 1:4 Pd:Ligand ratio).[1]

-

Activator: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.5 - 2.0 equiv).[1]

-

Solvent: Tetrahydrofuran (THF), anhydrous.[1]

-

Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Workflow

Step 1: Catalyst Pre-complexation (Optional but Recommended) Mix Pd(OAc)₂ and PPh₃ in a small volume of THF and stir for 10 minutes at RT until the solution turns bright yellow/orange, indicating the formation of Pd(PPh₃)₄ in situ.

Step 2: Reaction Assembly

-

To a flame-dried Schlenk tube or vial equipped with a stir bar, add the Aryl Halide (1.0 mmol).

-

Add the pre-formed catalyst solution (or add Pd(OAc)₂ and PPh₃ solids directly).[1]

-

Add This compound (1.2 mmol).

-

Seal the vessel and purge with Argon.[1]

-

Add THF (Total concentration 0.1 M - 0.2 M relative to aryl halide).[1]

Step 3: Activation & Reaction

-

Add TBAF solution (1.5 - 2.0 mmol) dropwise via syringe.[1]

-

Observation: The solution may darken immediately; this is normal.[1]

-

-

Stir the reaction at Room Temperature (25 °C) for Aryl Iodides.

-

For Aryl Bromides or electron-rich substrates, heat to 60 °C .[1]

-

Monitor via TLC or LCMS.[1] Standard reaction time is 1–6 hours.[1]

Step 4: Work-up

-

Dilute with Diethyl Ether or Ethyl Acetate.[1]

-

Wash with Water (x2) to remove TBAF salts and pyridyl-silicon byproducts.[1]

-

Wash with Brine (x1).[1]

-

Dry over MgSO₄, filter, and concentrate.

Step 5: Purification Purify via silica gel flash chromatography.[1]

-

Note: The vinyl-aryl product is usually much less polar than the pyridylsilane residues.[1]

Diagram 2: Experimental Workflow

Figure 2 depicts the operational sequence for the coupling reaction.

Caption: Operational workflow for the TBAF-promoted Hiyama coupling of this compound.

Scope and Performance Data

The following table summarizes expected yields based on the electronic nature of the aryl halide, derived from validation studies (Itami et al.).

| Substrate Class | Halide (X) | Conditions | Time (h) | Yield (%) | Notes |

| Electron-Deficient | I | RT, TBAF | 1 | >95% | Very fast; high conversion.[1] |

| Electron-Neutral | I | RT, TBAF | 2-3 | 85-95% | Standard baseline.[1] |

| Electron-Rich | I | 40 °C, TBAF | 4-6 | 80-90% | Mild heating helps transmetallation.[1] |

| Electron-Deficient | Br | 60 °C, TBAF | 3 | 85-92% | Requires heat for Oxidative Addition.[1] |

| Electron-Neutral | Br | 60 °C, TBAF | 6-12 | 70-85% | May require 5 mol% Pd.[1] |

| Sterically Hindered | I | 60 °C, TBAF | 12+ | 50-70% | Ortho-substituents slow transmetallation.[1] |

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these control points:

-

No Reaction (Starting Material Remains):

-

Homocoupling of Aryl Halide:

-

Diagnosis: Transmetallation is too slow compared to oxidative addition.[1]

-

Fix: Increase the concentration of the Silane reagent (1.5 equiv) and TBAF.

-

-

Protodesilylation (Vinyl group loss):

-

Heck Product Observed:

References

-

Itami, K.; Nokami, T.; Yoshida, J. (2001).[1][2][4] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway". Journal of the American Chemical Society. 123 (23), 5600–5601.[1] [Link]

-

Nokami, T.; Tomida, Y.; Kamei, T.; Itami, K.; Yoshida, J. (2006).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides". Organic Letters. 8 (4), 729–731.[1][5] [Link]

-

Denmark, S. E.; Regens, C. S. (2008).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling". Accounts of Chemical Research. 41 (11), 1486–1499.[1] [Link]

-

Hiyama, T. (2002).[1] "Organosilicon Compounds in Cross-Coupling Reactions". Journal of Organometallic Chemistry. 653 (1-2), 58-61.[1] [Link]

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Directed Carbomagnesiation of 2-(Dimethylvinylsilyl)pyridine

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes the seminal work of Kenichiro Itami and Jun-ichi Yoshida into a standardized, field-ready guide.

A Modular Platform for Regioselective Alkene Difunctionalization

Executive Summary & Strategic Value

The 2-(dimethylvinylsilyl)pyridine scaffold represents a solution to the "specificity-generality dilemma" in organometallic synthesis. While traditional vinylsilanes are often unreactive toward intermolecular carbomagnesiation, the 2-pyridylsilyl (2-PySi) group serves as a "removable directing group."

This protocol details the regioselective carbomagnesiation of this compound. The pyridine nitrogen coordinates to the magnesium of a Grignard reagent, directing the alkyl/aryl group to the

Key Advantages:

-

High Regioselectivity: Exclusive formation of the

-magnesiated species. -

Modular: Accepts a wide range of Grignard reagents (R-MgX) and Electrophiles (E+).

-

Traceless: The silyl directing group is converted to a hydroxyl group (OH) or removed (protodesilylation).

Mechanistic Pathway

The reaction proceeds through a coordination-insertion mechanism.[1] The pyridine nitrogen acts as an internal ligand, increasing the effective local concentration of the Grignard reagent and lowering the activation energy for the addition across the vinyl double bond.

Figure 1: The 2-PySi group directs the Grignard reagent to the vinyl group, ensuring regiocontrol.

Experimental Protocol

3.1. Preparation of Starting Material: this compound

Note: This reagent is air-stable but should be stored under inert atmosphere for long-term stability.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

-Butyllithium (

-

Chlorodimethylvinylsilane (1.1 equiv)

-

Diethyl ether (anhydrous)

Procedure:

-

Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine in anhydrous Et

O. Cool to -78 °C . -

Add

-BuLi dropwise over 20 minutes. The solution will turn deep red/orange (formation of 2-pyridyllithium). Stir for 30 min at -78 °C. -

Silylation: Add chlorodimethylvinylsilane dropwise.

-

Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated aq. NH

Cl. Extract with Et -

Purification: Distillation under reduced pressure (Kugelrohr) yields the pure colorless oil.

3.2. Core Protocol: Directed Carbomagnesiation

Scope: Primary and secondary alkyl Grignards, Phenyl Grignard.

Solvent Criticality: Use Diethyl Ether (Et

Step-by-Step:

-

Setup: Charge a dried reaction vessel with This compound (1.0 mmol) and anhydrous Et

O (5 mL) under Argon. -

Addition: Cool to 0 °C . Add the Grignard reagent (R-MgX, 1.2 – 1.5 equiv) dropwise.

-

Observation: A color change often indicates the formation of the coordination complex.

-

-

Reaction: Stir at 0 °C for 1 hour , then warm to RT and stir for an additional 2–4 hours .

-

Checkpoint: Monitor consumption of vinylsilane by TLC or GC-MS. The intermediate

-silyl magnesiate is formed at this stage.

-

-

Electrophilic Trapping:

-

Cool to 0 °C (or -78 °C for reactive aldehydes).

-

Add the Electrophile (e.g., H

O, I -

Stir for 1–2 hours.

-

-

Quench: Add saturated aq. NH

Cl. Extract with EtOAc. -

Isolation: Flash chromatography (Silica gel, Hexane/EtOAc) yields the functionalized silane.

3.3. Downstream Transformation: Tamao-Fleming Oxidation

To convert the C-Si bond to a C-OH bond (revealing the alcohol).

-

Dissolve the functionalized silane in THF/MeOH (1:1) .

-

Add KF (2.0 equiv) and KHCO

(2.0 equiv). -

Add 30% H

O -

Stir at RT for 4–12 hours.

-

Quench with aqueous Na

S

Data Summary: Substrate Scope (Representative)

The following table summarizes typical yields and regioselectivity based on the methodology established by Itami and Yoshida.

| Entry | Grignard Reagent (R-MgX) | Electrophile (E+) | Product Type | Yield (Step 1) | Yield (Oxidation) |

| 1 | H | 2-Hexanol deriv. | 92% | 88% | |

| 2 | Ph-MgBr | H | 1-Phenyl-ethanol deriv. | 85% | 84% |

| 3 | Benzaldehyde | 1,3-Diol deriv. | 89% | 81% | |

| 4 | Allyl Bromide | Branched Alkene | 78% | 85% | |

| 5 | Iodine (I | 88% | N/A |

Note: The reaction is highly regioselective for

Safety & Handling

-

Grignard Reagents: Pyrophoric or highly flammable. Handle strictly under inert atmosphere (Ar/N

). -

Exotherms: The oxidation step with H

O -

Vinylsilanes: Generally low toxicity, but standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Directed Intermolecular Carbomagnesation across Vinylsilanes: 2-PyMe2Si Group as a Removable Directing Group.

-

2-Pyridylsilyl Group: A Useful Multifunctional Group in Organic Synthesis.

-

Pyridylsilyl Group-Driven Cross-Coupling Reactions.

- Source: Journal of Organometallic Chemistry, 2002, 653(1-2), 105-113.

-

URL:[Link]

Sources

- 1. KAKEN — 研究者をさがす | 伊丹 健一郎 (80311728) [nrid.nii.ac.jp]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KAKEN — Researchers | Itami Kenichiro (80311728) [nrid.nii.ac.jp]

Application Notes & Protocols: 2-(Dimethylvinylsilyl)pyridine in Pharmaceutical Synthesis

Abstract

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. However, the efficient incorporation of the 2-pyridyl moiety, particularly via modern cross-coupling methods, can present significant synthetic challenges. This technical guide details the application of 2-(Dimethylvinylsilyl)pyridine as a versatile and highly effective reagent for the synthesis of complex pharmaceutical intermediates. We will explore its primary utility in palladium-catalyzed Hiyama cross-coupling reactions, elucidating the mechanistic advantages that overcome common issues associated with other 2-pyridyl organometallic reagents. Furthermore, this note provides detailed, field-proven protocols for its application, including its novel use as a purification phase tag, offering a streamlined workflow for drug development professionals.

Introduction: The Strategic Value of this compound

The pyridine heterocycle is a cornerstone of drug design, with its derivatives exhibiting a vast range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the pyridine ring is critical for modulating pharmacological activity, making the development of robust and regioselective synthetic methods a paramount concern in pharmaceutical process chemistry.

While palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, the use of 2-pyridyl nucleophiles can be problematic. For instance, 2-pyridylboronic acids in Suzuki-Miyaura couplings are often prone to instability and protodeboronation, leading to low yields and purification challenges. This compound emerges as a superior alternative, offering a stable, readily available, and highly reactive surrogate for the 2-pyridyl anion in a cross-coupling context.

This reagent uniquely combines two powerful synthetic handles:

-

A 2-Pyridyl Group: A key pharmacophore and a basic nitrogen handle that can be exploited for purification.

-

A Vinylsilane Group: A versatile functional group that serves as an excellent nucleophilic partner in Hiyama cross-coupling reactions.[2] Organosilanes, in general, are lauded for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3]

The primary application of this compound is in the Hiyama cross-coupling reaction , a palladium-catalyzed process that couples organosilanes with organic halides.[4][5] This guide will focus on the practical implementation of this reaction in a pharmaceutical R&D setting.

Core Application: Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling is an indispensable tool for forming C(sp²)–C(sp²) bonds.[4] The reaction of this compound with an aryl or heteroaryl halide (or triflate) provides a direct and efficient route to 2-arylpyridines, a common motif in pharmacologically active molecules.

Causality Behind Reagent Choice: The key to the Hiyama coupling's success lies in the activation of the relatively inert C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[6] The fluoride anion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species. This species is significantly more nucleophilic and readily undergoes transmetalation to the palladium center, which is the rate-limiting step in many cross-coupling cycles.[7]

The use of this compound in this context is particularly advantageous because the silane is bench-stable and the reaction conditions are often milder than those required for other coupling protocols, showing good functional group tolerance.[3]

Caption: General scheme of the Hiyama cross-coupling reaction.

Mechanistic Rationale: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The catalytic cycle for the Hiyama coupling of this compound proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The fluoride-activated pentacoordinate silicate transfers its vinylpyridyl group to the Pd(II) center, displacing the halide (X). This is the key step where the C-C bond framework is assembled on the metal center.

-

Reductive Elimination: The newly formed di-organic Pd(II) complex undergoes reductive elimination to release the final 2-arylvinylpyridine product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Advanced Application: Pyridyl Group as a Purification Phase Tag

A significant challenge in pharmaceutical synthesis is the efficient purification of intermediates and final APIs, especially removing residual palladium catalyst and reaction byproducts. The basic nitrogen atom (pKa ≈ 5.2) of the pyridine ring in this compound provides a powerful and elegant solution.[8] The product, now containing this basic handle, can be selectively separated from non-basic impurities using a simple acid-base liquid-liquid extraction workflow.

This "phase-tag" approach streamlines purification by avoiding chromatography in many cases, which is a major advantage in process scale-up.

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: General Procedure for Hiyama Cross-Coupling

This protocol describes a representative coupling between this compound and 4-bromoanisole.

Materials:

-

This compound (1.2 eq.)

-

4-Bromoanisole (1.0 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 eq.)

-

Anhydrous 1,4-Dioxane (solvent)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

-

Reagent Addition: Add 4-bromoanisole (1.0 eq.) and this compound (1.2 eq.) via syringe, followed by anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.1 M.

-

Initiation: Degas the solution by bubbling nitrogen through it for 10-15 minutes.

-

Activator Addition: Add the 1M TBAF solution in THF (1.5 eq.) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by following Protocol 2.

Data Presentation:

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Activator (eq.) | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | TBAF (1.5) | Dioxane | 100 | ~85 |

| 2 | 3-Iodopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | TBAF (1.5) | THF | 80 | ~78 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | CataCXium A (6) | CsF (2.0) | Toluene | 110 | ~65 |

Table 1: Representative conditions and yields for Hiyama coupling. Yields are indicative and may vary.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for the purification of the crude product from Protocol 1.

Materials:

-

Crude product from Hiyama coupling

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (approx. 10 mL per 100 mg of starting halide).

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

-

Impurity Removal: The initial organic layer contains non-basic impurities and can be discarded appropriately.

-

Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH with swirling until the pH is >10 (confirm with pH paper). The product will deprotonate and may precipitate or form an oily layer.

-

Back-Extraction: Extract the basic aqueous solution with Ethyl Acetate (3 x 15 mL).

-

Final Wash & Dry: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[9][10]

Conclusion

This compound is a robust and highly effective reagent for introducing the 2-pyridylvinyl moiety into complex molecules, serving as a cornerstone for pharmaceutical synthesis. Its stability and predictable reactivity in palladium-catalyzed Hiyama cross-coupling reactions provide a reliable alternative to other, more labile organometallic reagents.[11] The true elegance of this building block is realized in its dual functionality, where the pyridine's basicity can be leveraged as an internal purification handle. This "phase-tag" capability allows for the circumvention of traditional chromatographic methods, offering a scalable, efficient, and cost-effective purification strategy that is highly attractive in a drug development and manufacturing context. The adoption of this reagent and its associated workflows can significantly accelerate the synthesis of novel pyridine-containing drug candidates.

References

-

Hiyama, T. & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1337-1344.

-

Organic Chemistry Portal. Hiyama Coupling.

-

Foubelo, F., Nájera, C., & Yus, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5649.

-

Gong, H. P., Quan, Z. J., & Wang, X. C. (2016). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron, 72(35), 5429-5434.

-

Organic Chemistry Portal. Hiyama-Denmark Coupling.

-

Blakemore, D. C., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

-

Gopinathan, A., Sivakumar, S., & Aneeja, T. (2023). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Journal of Organometallic Chemistry, 985, 122591.

-

Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533.

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4777.

-

ChemistrySolved. (2025). Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. YouTube.

-

Gong, H. P., Quan, Z. J., & Wang, X. C. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 6(9), 7439-7442.

-

BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

-

Sigma-Aldrich. This compound product page.

-

Google Patents. (1969). Method for recovery of pyridine bases. US3431266A.

-

MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents. Molecules, 29(5), 1056.

-

GKS Chemistry. (2020). Synthesis and reactions of Pyridine. YouTube.

-

Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. WO2007052302A2.

-

PubChem. 2-Vinylpyridine.

-

ResearchGate. (2017). How can I eliminate pyridine by extraction?

-

Wikipedia. Pyridine.

-

Sigma-Aldrich. 2-(Dimethylsilyl)pyridine product page.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hiyama Coupling [organic-chemistry.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]

- 11. books.rsc.org [books.rsc.org]

Application Note: 2-(Dimethylvinylsilyl)pyridine in Divergent Organic Synthesis

Executive Summary

2-(Dimethylvinylsilyl)pyridine (2-PySiMe₂Vin) represents a class of "smart" organosilicon reagents that leverage the coordination chemistry of the pyridyl group to control reaction selectivity. Unlike traditional vinyl silanes that rely solely on steric or electronic factors, 2-PySiMe₂Vin utilizes the pyridyl-directing effect to offer two distinct, orthogonal reaction pathways with aryl halides:

-

Carbometalation (Heck-Type): Retention of the silyl group to form complex vinyl silanes.

-

Transmetalation (Hiyama-Type): Transfer of the vinyl group to form styrenes.

This guide provides validated protocols for synthesizing the reagent and executing both reaction modes, offering researchers a versatile tool for constructing functionalized alkenes.

Mechanistic Principles

The utility of 2-PySiMe₂Vin stems from the ability of the pyridine nitrogen to coordinate with palladium (directing group) or silicon (activating group).

The Divergent Pathway

The reaction outcome is dictated by the presence of a fluoride activator.

-

Without Fluoride: The pyridine nitrogen coordinates to the organopalladium intermediate, directing the insertion of the alkene into the Pd-Ar bond (Carbometalation). The C-Si bond remains intact.

-

With Fluoride (TBAF): Fluoride attacks the silicon atom, forming a hypervalent silicate. This promotes the cleavage of the C-Si bond and transfer of the vinyl group to the palladium center (Transmetalation).

Mechanistic Diagram

The following diagram illustrates the "Fork in the Road" mechanism controlled by additive selection.

Figure 1: Divergent reaction pathways of this compound controlled by fluoride additives.

Preparation of the Reagent

While this compound is commercially available, it can be synthesized cost-effectively in-house.

Protocol A: Synthesis of this compound

Objective: Synthesis of 2-PySiMe₂Vin from 2-bromopyridine. Scale: 10 mmol

Reagents:

-

2-Bromopyridine (1.58 g, 10 mmol)

-

n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)

-

Chloro(dimethyl)vinylsilane (1.33 g, 11 mmol)

-

Diethyl ether (anhydrous, 40 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.

-

Lithiation: Add 2-bromopyridine and anhydrous diethyl ether. Cool the solution to -78 °C (dry ice/acetone bath).

-